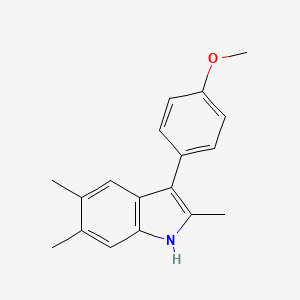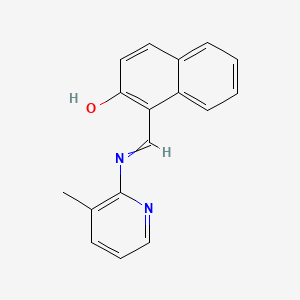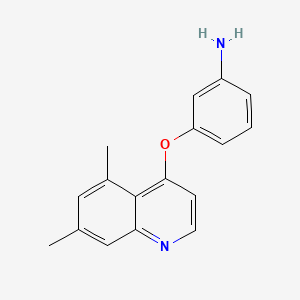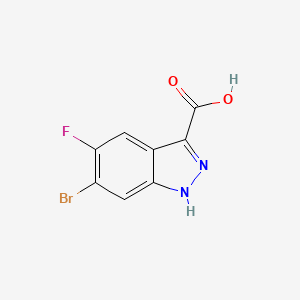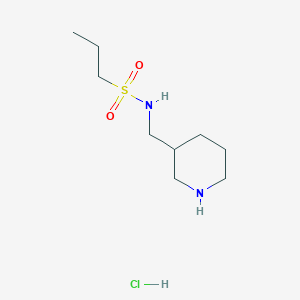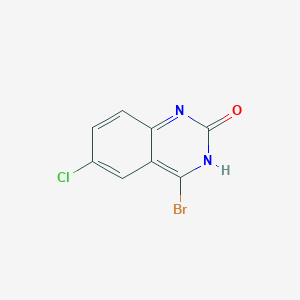
1H-Indazole, 1-benzoyl-6-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Nitro-1H-indazol-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a nitro group at the 6-position of the indazole ring and a phenyl group attached to the methanone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Nitro-1H-indazol-1-yl)(phenyl)methanone typically involves the reaction of 6-nitroindazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of (6-Nitro-1H-indazol-1-yl)(phenyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The nitro group in (6-Nitro-1H-indazol-1-yl)(phenyl)methanone can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed:
Reduction: Formation of (6-Amino-1H-indazol-1-yl)(phenyl)methanone.
Substitution: Formation of halogenated derivatives of (6-Nitro-1H-indazol-1-yl)(phenyl)methanone.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (6-Nitro-1H-indazol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or signaling pathways involved in disease progression.
Comparaison Avec Des Composés Similaires
(6-Nitro-1H-indazole-3-carboxylic acid): Another nitro-substituted indazole derivative with potential biological activities.
(6-Nitro-1H-indazole-4-carboxamide): Known for its anticancer properties.
(6-Nitro-1H-indazole-5-sulfonamide): Studied for its antimicrobial effects.
Uniqueness: (6-Nitro-1H-indazol-1-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and phenyl groups contributes to its reactivity and potential therapeutic applications.
Propriétés
Numéro CAS |
36174-00-2 |
|---|---|
Formule moléculaire |
C14H9N3O3 |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
(6-nitroindazol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C14H9N3O3/c18-14(10-4-2-1-3-5-10)16-13-8-12(17(19)20)7-6-11(13)9-15-16/h1-9H |
Clé InChI |
GMXVEEOAASGIJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



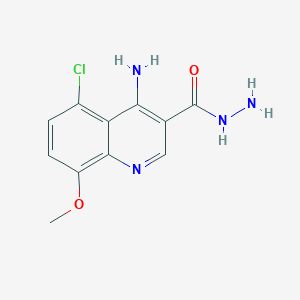

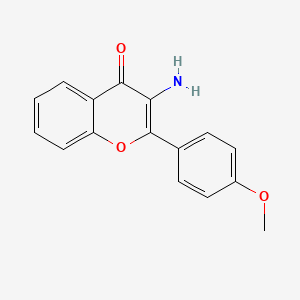
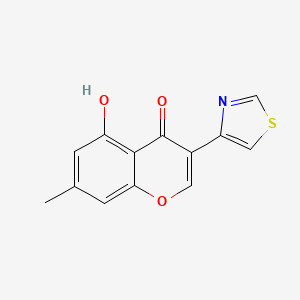
![6-Bromo-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11855976.png)

